molecular formula C19H19N5O3S B2563690 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 886963-94-6

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2563690
CAS No.: 886963-94-6
M. Wt: 397.45
InChI Key: JVJLUCRWAKIKPK-UHFFFAOYSA-N
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Description

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide ( 886963-94-6) is a synthetic organic compound with a molecular formula of C19H19N5O3S and a molecular weight of 397.45 g/mol . This acetamide derivative features a 1,2,4-triazin-3-yl core, a structure of significant interest in medicinal and chemical research for its potential as a pharmacophore. The compound's structure includes key functional groups, such as the 4-amino moiety on the triazine ring and a sulfanyl bridge connecting the triazine system to the N-(4-methoxyphenyl)acetamide group, which may contribute to its electronic properties and ability to interact with biological targets . The benzyl substituent at the 6-position of the triazine ring can influence the compound's lipophilicity and steric profile, factors that are critical in drug discovery efforts. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a building block in organic synthesis, a precursor for developing novel triazine-based libraries, or as a reference standard in biochemical and pharmacological studies to explore mechanisms of action and structure-activity relationships (SAR) .

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-27-15-9-7-14(8-10-15)21-17(25)12-28-19-23-22-16(18(26)24(19)20)11-13-5-3-2-4-6-13/h2-10H,11-12,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJLUCRWAKIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a triazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N5O2SC_{18}H_{20}N_5O_2S with a molecular weight of approximately 366.45 g/mol. It features a triazine ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to our compound show potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have been reported to be up to 16 times more effective than ampicillin against certain bacterial strains .

Compound Activity Reference
1Antibacterial against S. aureus
2Antifungal against Candida albicans
3Antiparasitic activity

Anticancer Activity

The anticancer potential of triazine derivatives has been explored extensively. In particular, studies involving cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) have shown that these compounds can inhibit cell proliferation effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest at various phases .

The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances cytotoxicity. For example, modifications at the phenyl ring can significantly influence the compound's ability to interact with cancer cell targets .

Case Studies

  • Anticancer Study : A study evaluated the compound's efficacy against various cancer cell lines using the MTT assay. Results indicated an IC50 value lower than that of doxorubicin for certain derivatives, suggesting comparable or superior anticancer activity .
  • Antimicrobial Efficacy : Another study reported on triazole derivatives showing high antibacterial activity against drug-resistant strains. The compound was synthesized and tested against E. coli and Bacillus subtilis, demonstrating significant inhibition zones compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis highlights critical features influencing biological activity:

  • Triazine Ring : Essential for interaction with biological targets.
  • Sulfanyl Group : Enhances reactivity and potential interactions with enzymes.
  • Substituents on Phenyl Ring : Electron-donating or withdrawing groups significantly affect potency.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide exhibit antimicrobial properties. For instance:

  • Case Study : A study demonstrated that triazine derivatives possess significant antibacterial activity against various strains of bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death.

Anticancer Properties

The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells.

  • Case Study : In vitro studies revealed that triazine derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Potential Drug Development

Given its biological activities, this compound is being investigated for potential use in drug formulations targeting infections and cancer.

Research Findings

  • Antimicrobial Efficacy : In a comparative study of various triazine derivatives, the compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics against resistant bacterial strains.
  • Cytotoxicity Assays : Cell viability assays indicated a dose-dependent reduction in viability of cancer cells treated with the compound compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazine-acetamide derivatives, focusing on substituent variations, molecular properties, and biological activities.

Structural Variations and Molecular Properties

Compound Name Triazine Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound: 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide 6-Benzyl 4-Methoxy C₁₉H₂₀N₅O₃S 398.46
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide 6-Methyl 2-Methoxy C₁₃H₁₅N₅O₃S 329.36
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 6-Methyl 4-Isopropyl C₁₆H₂₀N₅O₂S 354.43
N-(2-Nitrophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide 6-Methyl 2-Nitro C₁₂H₁₁N₅O₄S 321.31
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide N/A (Non-triazine) 4-Methoxy C₁₅H₁₄N₂O₂S 286.35

Key Observations:

  • Triazine Core Modifications: The 6-benzyl group in the target compound introduces steric bulk and lipophilicity compared to smaller 6-methyl substituents in analogs . This may enhance membrane permeability but reduce solubility. 4-Amino and 5-oxo groups are conserved across derivatives, critical for hydrogen bonding and tautomerism (e.g., keto-enol tautomerism noted in related thiazolidinones ).
  • Phenyl Substituent Effects: 4-Methoxy (target compound) vs. Nitro () and isopropyl groups alter electronic and steric profiles, impacting reactivity and target affinity.

Q & A

Q. What are the recommended methods for synthesizing this compound and ensuring purity?

The synthesis typically involves multi-step organic reactions, such as coupling the triazine core with the acetamide moiety via sulfanyl linkage. Key steps include:

  • Amide formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to activate carboxylic acids for reaction with amines.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates.
  • Purity validation : HPLC or LC-MS to confirm >95% purity, supported by NMR (¹H/¹³C) and FT-IR for structural verification .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Resolve aromatic protons (e.g., benzyl and methoxyphenyl groups) and confirm sulfur/amide linkages.
  • FT-IR : Identify characteristic bands (e.g., C=O at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve 3D conformation and validate bond angles/distances .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers for key steps (e.g., triazine ring formation).
  • Solvent effects : Apply COSMO-RS calculations to predict solvent compatibility and improve yield.
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity), concentrations, and controls.
  • Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., substituting benzyl with nitrobenzyl) to pinpoint functional group contributions.
  • Meta-analysis : Apply multivariate regression to isolate variables (e.g., incubation time, solvent) causing discrepancies .

Q. What methodologies assess the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via LC-MS.
  • pH stability profiling : Test solubility and decomposition in buffers (pH 1–13) over 24–72 hours.
  • Long-term storage : Monitor purity changes at –20°C, 4°C, and room temperature for 6–12 months .

Q. How to design experiments to elucidate reaction mechanisms in its synthesis?

  • Isotopic labeling : Use ¹⁵N-labeled amines or deuterated solvents to track atom transfer in intermediates.
  • Kinetic studies : Perform time-resolved NMR or in-situ FT-IR to monitor reaction progress.
  • Trapping intermediates : Add quenching agents (e.g., methanol) to isolate and characterize short-lived species .

Q. What strategies mitigate hazardous by-products during synthesis?

  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Catalyst optimization : Use recyclable catalysts (e.g., polymer-supported Pd) to minimize heavy metal waste.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring of hazardous intermediates .

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